molecular formula C21H25N3O4S B4029154 4-ACETAMIDO-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE

4-ACETAMIDO-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE

Cat. No.: B4029154
M. Wt: 415.5 g/mol
InChI Key: QVJKJRWDMTWRTQ-UHFFFAOYSA-N
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Description

4-ACETAMIDO-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE is a complex organic compound with the molecular formula C21H25N3O4S It is known for its unique structural features, which include an acetamido group, a piperidine ring, and a sulfonyl phenyl group

Scientific Research Applications

4-ACETAMIDO-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ACETAMIDO-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Acetamido Group: This step involves the acetylation of an amine group to form the acetamido group.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Sulfonylation: The sulfonyl group is added to the phenyl ring through a sulfonylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ACETAMIDO-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can modify the piperidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Mechanism of Action

The mechanism of action of 4-ACETAMIDO-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-ACETAMIDO-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE: Similar compounds include other benzamide derivatives with varying substituents on the phenyl ring or the piperidine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-acetamido-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-15-11-13-24(14-12-15)29(27,28)20-9-7-19(8-10-20)23-21(26)17-3-5-18(6-4-17)22-16(2)25/h3-10,15H,11-14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJKJRWDMTWRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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